molecular formula C20H17N3O3S B11606497 (6Z)-6-(2,5-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2,5-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11606497
M. Wt: 379.4 g/mol
InChI Key: DWPWBLJHDZSTRV-BOPFTXTBSA-N
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Description

(6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be recycled also makes the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the azole ring, potentially opening it up to form simpler amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to interfere with cell proliferation pathways.

Industry: In materials science, the compound is being explored for use in the development of new polymers and advanced materials due to its stability and electronic properties .

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapies. The molecular targets include kinases and other regulatory proteins that control cell cycle progression .

Comparison with Similar Compounds

Uniqueness: What sets (6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE apart is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This makes it particularly valuable in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(6Z)-6-[(2,5-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C20H17N3O3S/c1-12-6-4-5-7-15(12)18-21-22-20-23(18)19(24)17(27-20)11-13-10-14(25-2)8-9-16(13)26-3/h4-11H,1-3H3/b17-11-

InChI Key

DWPWBLJHDZSTRV-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN=C3N2C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/S3

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S3

Origin of Product

United States

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